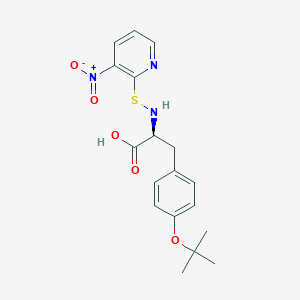

N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine

Vue d'ensemble

Description

N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine is a useful research compound. Its molecular formula is C18H21N3O5S and its molecular weight is 391.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine (CAS No. 76863-84-8) is a compound of interest in biochemical research due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C18H21N3O5S

- Molecular Weight : 391.4 g/mol

- Purity : Typically around 95%.

The compound features a nitro group, which may contribute to its reactivity and biological activity. The presence of a sulfenyl group suggests potential interactions with thiol-containing biomolecules, impacting redox signaling pathways.

Mechanisms of Biological Activity

This compound exhibits several biological activities that can be attributed to its chemical structure:

- Redox Activity : The sulfenyl group can participate in redox reactions, potentially influencing oxidative stress responses in cells.

- Protein Modification : It may act as a modifying agent for cysteine residues in proteins, forming disulfide bonds or thioether linkages, which are crucial for protein folding and function .

- Antioxidant Properties : The compound's ability to modulate reactive nitrogen species (RNS) levels suggests it could have antioxidant effects, protecting cells from oxidative damage.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For example:

- A study on photoactive bipyridyl-Ru(II) complexes demonstrated that compounds with similar structural motifs showed selective cytotoxicity against various cancer cell lines (A549, HeLa, PC3) upon photoactivation, highlighting the importance of structural modifications in enhancing biological activity .

Inhibition of Viral Activity

Research has shown that certain derivatives of sulfenyl-containing compounds possess antiviral properties. For instance, polypeptides with affinity to lipopolysaccharides have demonstrated significant anti-HIV activity, suggesting that modifications like those found in this compound could lead to similar antiviral effects .

Data Table: Biological Activities and Mechanisms

Applications De Recherche Scientifique

Peptide Synthesis

One of the primary applications of N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine lies in its utility as a protecting group in peptide synthesis. The 3-nitro-2-pyridinesulfenyl (Npys) group is known for its stability and ability to selectively protect thiol groups during the synthesis of peptides and proteins. This characteristic allows for more controlled reactions and minimizes side reactions that can occur with free thiols.

Case Study: Synthesis of Cysteine-containing Peptides

In a study published in ResearchGate, the Npys group was utilized to protect cysteine residues during peptide synthesis. The study demonstrated that the Npys group could be selectively removed under mild conditions, allowing for the successful formation of disulfide bonds in the final peptide product . This method enhances the efficiency of synthesizing complex peptides that require precise control over thiol reactivity.

Medicinal Chemistry

This compound has also been explored for its potential therapeutic applications. The compound's structural features suggest it may interact with biological targets relevant to various diseases, including cancer and neurodegenerative disorders.

Case Study: Potential Anti-cancer Activity

Research has indicated that compounds containing the Npys moiety exhibit cytotoxic effects against certain cancer cell lines. For instance, a study highlighted in Wiley Online Library discussed how modifications to the Npys group could enhance the anticancer properties of peptides designed to target specific tumor markers . This opens avenues for developing targeted therapies that leverage the unique properties of this compound.

Biochemical Tools

The unique reactivity of the Npys group makes it an attractive candidate for use as a biochemical tool in research settings. Its ability to form stable conjugates with biomolecules allows researchers to track and manipulate proteins within cellular systems.

Application in Protein Labeling

The Npys group can be employed in labeling studies, where it is used to tag proteins for visualization or purification. This application is critical in understanding protein interactions and functions within biological systems. A comprehensive review published in Chemical Society Reviews discusses various methods for incorporating sulfenyl groups into biomolecules, emphasizing their versatility and effectiveness .

Propriétés

IUPAC Name |

(2S)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-[(3-nitropyridin-2-yl)sulfanylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O5S/c1-18(2,3)26-13-8-6-12(7-9-13)11-14(17(22)23)20-27-16-15(21(24)25)5-4-10-19-16/h4-10,14,20H,11H2,1-3H3,(H,22,23)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTMLYWDPCJWGPQ-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NSC2=C(C=CC=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)NSC2=C(C=CC=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70703733 | |

| Record name | O-tert-Butyl-N-[(3-nitropyridin-2-yl)sulfanyl]-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70703733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76863-84-8 | |

| Record name | O-tert-Butyl-N-[(3-nitropyridin-2-yl)sulfanyl]-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70703733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.